molecular formula C23H25NO4 B8271623 Korupensamine A CAS No. 158252-04-1

Korupensamine A

Cat. No. B8271623
CAS RN: 158252-04-1
M. Wt: 379.4 g/mol
InChI Key: JOXWHCNNDTWJPX-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Korupensamine A is a type of naphthylisoquinoline alkaloid . It is known for its significant physiological activity . For instance, it has been found to inhibit SARS-CoV-2 in vitro by targeting its main protease (Mpro) .


Synthesis Analysis

The synthesis of Korupensamine A involves efficient asymmetric Suzuki-Miyaura coupling reactions . This method is employed for the first time in total syntheses of chiral biaryl natural products like Korupensamine A and B . The process also includes an effective diastereoselective hydrogenation .


Molecular Structure Analysis

The molecular formula of Korupensamine A is C23H25NO4 . It has an average mass of 379.449 Da and a monoisotopic mass of 379.178345 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Korupensamine A include asymmetric Suzuki-Miyaura coupling reactions and diastereoselective hydrogenation . These reactions are carried out in excellent yields and enantioselectivities (up to 99% ee) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Korupensamine A include its molecular formula (C23H25NO4), average mass (379.449 Da), and monoisotopic mass (379.178345 Da) .

Mechanism of Action

Korupensamine A has been found to inhibit SARS-CoV-2 in vitro by specifically targeting its main protease (Mpro) . This suggests that it could potentially be used as an anti-COVID-19 agent .

Future Directions

The efficient synthesis of Korupensamine A through asymmetric Suzuki-Miyaura coupling reactions opens up new possibilities for the synthesis of other chiral biaryl natural products . This method could potentially be applied in the synthesis of a wide range of natural products, expanding the scope of medicinal chemistry .

properties

CAS RN

158252-04-1

Product Name

Korupensamine A

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C23H25NO4/c1-11-7-15-14(5-6-17(25)23(15)20(8-11)28-4)22-16-9-12(2)24-13(3)21(16)18(26)10-19(22)27/h5-8,10,12-13,24-27H,9H2,1-4H3/t12-,13-/m1/s1

InChI Key

JOXWHCNNDTWJPX-CHWSQXEVSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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